cis/trans-Nepetalactol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

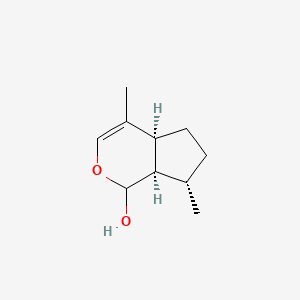

cis/trans-Nepetalactol is a chemical compound with the molecular formula C10H16O2 It is a member of the cyclopenta[c]pyran family and is known for its unique structural features, which include a hexahydrocyclopenta[c]pyran ring system with two methyl groups and a hydroxyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of cis/trans-Nepetalactol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of cyclopentadiene derivatives and appropriate aldehydes or ketones, followed by reduction and cyclization steps. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and quality control measures to meet industrial standards.

Analyse Des Réactions Chimiques

Biosynthetic Pathways and Enzymatic Conversion

cis/trans-Nepetalactol is synthesized via the cyclization of 8-oxogeranial (8OG) by iridoid synthase (ISY) and further processed by dehydrogenase/cyclase enzymes . Key reactions include:

Cyclization of 8-Oxogeranial

-

ISY Activity : ISY reduces 8OG to form reactive enol intermediates, which undergo spontaneous or enzyme-guided cyclization .

-

Role of MLPL/NEPS Enzymes : Major latex protein-like (MLPL) and nepetalactol-related short-chain dehydrogenases (NEPS) dictate stereochemical outcomes (Table 1) .

Dehydrogenation to Nepetalactone

NEPS1 and NEPS5 catalyze the NAD+-dependent oxidation of nepetalactol isomers into nepetalactones :

cis trans nepetalactol+NAD+NEPS1cis trans nepetalactone+NADH+H+cis cis nepetalactol+NAD+NEPS1cis cis nepetalactone+NADH+H+

Stereochemical Control

The stereochemistry of nepetalactol is determined by enzyme partnerships:

-

NEPS4 + NEPS1 : Produces trans-cis-nepetalactone via trans-cis-nepetalactol .

-

MLPL Alone : Yields cis-trans-nepetalactol, which decays to iridodial without dehydrogenases .

Non-Enzymatic Degradation

Unstabilized cis-trans-nepetalactol undergoes rapid non-enzymatic degradation:

-

Decay to Iridodial : In the absence of NEPS1, trans-cis-nepetalactol decays into trans-cis-iridodial, which is not metabolized further .

-

Oxidation Susceptibility : Exposure to atmospheric oxygen accelerates decomposition .

Biological and Industrial Relevance

Applications De Recherche Scientifique

Biochemical Applications

Biosynthesis of Iridoids

Cis/trans-nepetalactol serves as a precursor in the biosynthesis of iridoids, which are important for various medicinal applications. Recent studies have focused on engineering microbial systems, such as Pichia pastoris, to enhance the production of this compound. By optimizing metabolic pathways, researchers achieved a remarkable yield of 4429.4 mg/L through fed-batch fermentation techniques . This advancement is crucial for sustainable production methods that could meet clinical demands for iridoid compounds.

Enzymatic Reactions

The compound is also involved in enzymatic reactions that convert it into nepetalactone, a compound known for its insect-repellent properties. The enzyme NEPS1 catalyzes the oxidation of this compound to nepetalactone, highlighting its role in the metabolic pathways of plants . This enzymatic conversion is essential for developing natural insect repellents that can replace synthetic alternatives.

Pharmacological Applications

Medicinal Properties

this compound exhibits various biological activities that may be harnessed for therapeutic purposes. Its ability to induce behavioral responses in domestic cats has been well-documented, providing insights into its potential effects on other species, including humans. Studies have shown that this compound can influence mood and behavior, potentially leading to applications in anxiety and stress relief treatments .

Antimicrobial Activity

Research has indicated that nepetalactol possesses antimicrobial properties, making it a candidate for developing natural antimicrobial agents. Its efficacy against certain bacterial strains has been explored, suggesting potential use in pharmaceutical formulations aimed at combating infections .

Agricultural Applications

Natural Pesticides

The insect-repellent properties of this compound make it an attractive candidate for use in organic farming as a natural pesticide. The compound's effectiveness against various pests can reduce reliance on synthetic pesticides, promoting environmentally friendly agricultural practices .

Plant Growth Regulation

Studies have also suggested that nepetalactol may play a role in plant growth regulation. Its application could enhance plant resilience against pests and diseases while promoting healthy growth patterns .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of cis/trans-Nepetalactol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the cyclopenta[c]pyran ring system play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (4aR,7S,7aS)-4,7-dimethyl-5,6,7,7a-tetrahydrocyclopenta[c]pyran-1(4aH)-one

- Nepetalactone

- Epi-nepetalactone

Uniqueness

Compared to similar compounds, cis/trans-Nepetalactol stands out due to its specific stereochemistry and the presence of a hydroxyl group. These features contribute to its unique chemical reactivity and potential biological activities, making it a valuable compound for various scientific and industrial applications.

Q & A

Basic Research Questions

Q. What are the key enzymatic pathways involved in the biosynthesis of cis/trans-nepetalactol, and how do they influence stereochemical outcomes?

- Methodological Answer : The biosynthesis of this compound involves enzymes such as 8-oxogeranial reductase (EC 1.3.1.123), which stereospecifically reduces 8-oxogeranial to form (–)-cis,trans-nepetalactol through spontaneous cyclization . Nepetalactol monooxygenase (EC 1.14.14.161) further oxidizes (+)-cis,trans-nepetalactol to 7-deoxyloganetate, requiring NADPH and O₂ . To validate these pathways, researchers should employ isotopic labeling (e.g., ¹³C tracing) and in vitro enzymatic assays with purified proteins under controlled pH and temperature conditions. Stereochemical outcomes can be confirmed via chiral chromatography or nuclear Overhauser effect (NOE) NMR analysis .

Q. Which analytical techniques are most effective for distinguishing between cis- and trans-nepetalactol isomers, and what validation criteria ensure accuracy?

- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases or nuclear magnetic resonance (NMR) spectroscopy (e.g., coupling constants and NOE correlations) are standard for isomer differentiation . Validation requires comparison with synthetic standards and reproducibility across multiple batches. For quantitative analysis, gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) improves volatility and detection limits. Data should adhere to ICH guidelines for precision (RSD <2%) and recovery (95–105%) .

Q. How does the stability of this compound isomers vary under different experimental conditions, and what protocols mitigate degradation?

- Methodological Answer : Stability studies should assess thermal, photolytic, and pH-dependent degradation using accelerated aging experiments (e.g., 40°C/75% RH for 6 months). UV-Vis spectroscopy and LC-MS monitor degradation products. To mitigate isomerization, store samples in amber vials at –20°C with inert gas (N₂) purging. Buffered solutions (pH 6–7) minimize acid/base-catalyzed rearrangements .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic flux data for nepetalactol-related pathways?

- Methodological Answer : Contradictions often arise from incomplete pathway mapping or species-specific enzyme kinetics. Employ ¹³C metabolic flux analysis (MFA) with isotopomer balancing to quantify flux distributions in vivo . Computational modeling (e.g., COPASI or CellNetAnalyzer) integrates kinetic parameters (Km, Vmax) from enzyme assays to validate hypotheses. Discrepancies require cross-validation using knockout mutants or RNAi silencing in model organisms (e.g., Catharanthus roseus) .

Q. What in vitro strategies validate the stereospecific activity of nepetalactol derivatives in enzymatic assays?

- Methodological Answer : Design assays using recombinantly expressed enzymes (e.g., EC 1.14.14.161) and synthetic nepetalactol isomers. Monitor reaction progress via time-resolved LC-MS or fluorescence-based NADPH depletion assays. Stereospecificity is confirmed by chiral product isolation and X-ray crystallography of enzyme-substrate complexes. Negative controls (e.g., heat-inactivated enzymes) and statistical validation (ANOVA, p <0.05) are critical .

Q. How do computational models improve the prediction of this compound interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) predict binding affinities and conformational stability. Quantum mechanics/molecular mechanics (QM/MM) hybrid models elucidate electronic interactions in enzyme active sites. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd) .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in nepetalactol bioactivity studies?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. Bootstrap resampling (1,000 iterations) estimates confidence intervals. For multiplex assays (e.g., cytotoxicity and enzyme inhibition), apply multivariate analysis (MANOVA) to account for correlated endpoints. Open-source tools like R/Bioconductor ensure reproducibility .

Q. Data Presentation and Reproducibility Guidelines

- Stereochemical Data : Report enantiomeric excess (ee) and diastereomeric ratios (dr) with error margins .

- Enzymatic Assays : Include Michaelis-Menten plots and turnover numbers (kcat) in supplementary materials .

- Computational Models : Deposit force field parameters and simulation trajectories in public repositories (e.g., Zenodo) .

Propriétés

Formule moléculaire |

C10H16O2 |

|---|---|

Poids moléculaire |

168.23 g/mol |

Nom IUPAC |

(4aS,7S,7aR)-4,7-dimethyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-ol |

InChI |

InChI=1S/C10H16O2/c1-6-3-4-8-7(2)5-12-10(11)9(6)8/h5-6,8-11H,3-4H2,1-2H3/t6-,8+,9+,10?/m0/s1 |

Clé InChI |

OJGPEAXUHQRLNC-CEPLBNANSA-N |

SMILES isomérique |

C[C@H]1CC[C@H]2[C@@H]1C(OC=C2C)O |

SMILES canonique |

CC1CCC2C1C(OC=C2C)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.